molecular formula C6H2N3O7- B076445 Picrate CAS No. 14798-26-6

Picrate

Cat. No.: B076445
CAS No.: 14798-26-6
M. Wt: 228.1 g/mol
InChI Key: OXNIZHLAWKMVMX-UHFFFAOYSA-M
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Description

Picrate anion is a phenolate anion resulting from deprotonation of the phenolic hydroxy group of picric acid. It is a conjugate base of a picric acid.

Properties

CAS No.

14798-26-6

Molecular Formula

C6H2N3O7-

Molecular Weight

228.1 g/mol

IUPAC Name

2,4,6-trinitrophenolate

InChI

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1

InChI Key

OXNIZHLAWKMVMX-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,4,6-trinitrophenol
picrate
picric acid
picric acid, ammonium salt
picric acid, lead (2+) salt
picric acid, potassium salt
picric acid, sodium salt
trinitrophenol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-3,4-dimethoxybenzoyl-2-phenylethylamine (A1) (9.3 g, 0.033 mol) in 550 ml of tetrachloroethane was distilled to remove 75 ml of the solvent. The resulting solution was added in one portion to a cooled solution of P2O5 (44.5 g, 0.31 mol) in hexamethyldisiloxane which had been heated to reflux for 1 h under nitrogen to dissolve the P2O5. The reaction mixture was boiled with stirring under nitrogen for 2.5 h after which an additional 4.5 g (0.031 mol) of P2O5 was added. After 2 h further heating another portion of P2O5 (12 g, 0.085 mol) was added. Continued boiling for 30 min completed the reaction as indicated by tlc. The reaction was cooled in an ice bath and water (770 ml) was added with stirring. The layers were separated and the organic layer was washed with 500 ml of water. The combined aqueous extract was brought to pH 8 and extracted three times with 300 ml portions of ether. Removal of the ether afforded the crude dihydroisoquinoline A2 which was converted to the picrate by treatment with picric acid (8.7 g, 0.038 mol) in ethanol (105 ml). The crude picrate was crystallized from chloroform-ethanol to give A2 picrate (10.5 g, 66%) mp 148-151° dec. A2 picrate in methylene chloride was extracted three times with saturated NaHCO3 and eluted from a short column of basic alumina to give the title compound (6.0 g) which was dissolved in ethanol and treated with 2 ml. of concentrated hydrochloric acid. Evaporation of the ethanol solution gave the crude hydrochloride which was recrystallized from acetone to give pure 1-(3,4-dimethoxyphenyl)-3,4-dihydroisoquinoline hydrochloride (4.5 g 45%) mp 200-201°.
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66%

Synthesis routes and methods II

Procedure details

These titration methods utilize three different reagents: pyridine hydrochloride, perchloric acid or picric acid. In the pyridine hydrochloride method, free amino groups on the solid phase are converted to a hydrochloride salt with pyridine hydrochloride in methylene chloride. The chloride is subsequently eluted from the solid phase to the liquid phase, the liquid phase is separated from the solid phase and the level of chloride ion in the liquid phase is determined potentiometrically. In the perchloric acid method, the free amino groups on the solid phase are determined by direct potentiometric titration of the solid phase by insertion of an electrode directly into the reaction vessel. In the picric acid method, picrate salts of any free amino groups on the solid phase are formed with picric acid, a readily detected chromophore. The picrate ion is subsequently eluted from the solid phase to the liquid phase, the liquid phase is separated from the solid phase, and the level of the picrate ion in the liquid phase is determined spectrophotemetrically.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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